molecular formula C25H23N5O4 B2359730 benzyl 2-(1,6,7-trimethyl-2,4-dioxo-8-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 877644-50-3

benzyl 2-(1,6,7-trimethyl-2,4-dioxo-8-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate

Cat. No.: B2359730
CAS No.: 877644-50-3
M. Wt: 457.49
InChI Key: PEAPPVGKJUXDAV-UHFFFAOYSA-N
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Description

Benzyl 2-(1,6,7-trimethyl-2,4-dioxo-8-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a complex organic compound that integrates multiple functional groups, including ester, imidazo, and purin rings, making it an intriguing subject for various fields such as medicinal chemistry and materials science. Its intricate structure suggests it might play a crucial role in therapeutic applications, biochemical studies, and synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 2-(1,6,7-trimethyl-2,4-dioxo-8-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate typically involves multi-step organic synthesis. The process might begin with the construction of the purin core, followed by the addition of imidazo and phenyl groups. Specific conditions such as temperature, solvents, and catalysts are critical at each stage to achieve high yield and purity. Key intermediates are often characterized by NMR, IR, and mass spectrometry.

Industrial Production Methods

For large-scale production, the compound’s synthesis must be efficient and economically viable. Industrial methods could include optimization of reaction conditions to maximize yield, minimize by-products, and streamline purification processes. Techniques like continuous flow synthesis and the use of automation could be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : This compound may undergo oxidation reactions under specific conditions, leading to the formation of oxo derivatives.

  • Reduction: : Reduction reactions could convert the imidazo group to a more reduced form.

  • Substitution: : Various nucleophilic or electrophilic substitution reactions could be carried out on this compound, particularly at the benzyl or imidazo positions.

Common Reagents and Conditions Used

  • Oxidation Reagents: : Potassium permanganate, chromium trioxide.

  • Reduction Reagents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution Reagents: : Halogenating agents, alkylating agents.

Major Products Formed from These Reactions

  • Oxidized derivatives with altered functional groups.

  • Reduced forms with varying degrees of hydrogenation.

  • Substituted products with new functional groups added.

Scientific Research Applications

In Chemistry

In synthetic chemistry, this compound might serve as a precursor for the synthesis of more complex molecules or as a model compound in studying reaction mechanisms.

In Biology

Biologically, it may exhibit potential as a therapeutic agent due to its structural similarity to known pharmacophores. It could interact with various biological targets, such as enzymes or receptors, making it valuable in drug discovery and development.

In Medicine

Medically, the compound might have applications in the treatment of certain diseases, owing to its potential bioactivity. It could be explored for its anti-cancer, anti-inflammatory, or antimicrobial properties.

In Industry

Industrially, it might be used in the development of new materials or as a chemical intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which benzyl 2-(1,6,7-trimethyl-2,4-dioxo-8-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate exerts its effects likely involves interactions with specific molecular targets, such as enzymes or cell receptors. These interactions can trigger a cascade of biochemical events, influencing various pathways related to the compound's intended therapeutic or industrial application.

Comparison with Similar Compounds

Unique Features

This compound’s unique structural features, such as the combination of an imidazo and purin ring system with a benzyl ester, set it apart from others

Similar Compounds

  • Benzyl 2-(1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H)-yl)acetate

  • Phenyl 2-(1,6,7-trimethyl-2,4-dioxo-8-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H)-yl)acetate

  • Methyl 2-(1,6,7-trimethyl-2,4-dioxo-8-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H)-yl)acetate

Each of these analogs varies slightly in its substituent groups, which may affect their reactivity and application profiles.

There you have it! Hope this deep dive into benzyl 2-(1,6,7-trimethyl-2,4-dioxo-8-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate was as intriguing to you as it was to me. Want to explore more on this compound?

Properties

IUPAC Name

benzyl 2-(4,7,8-trimethyl-1,3-dioxo-6-phenylpurino[7,8-a]imidazol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5O4/c1-16-17(2)30-21-22(26-24(30)29(16)19-12-8-5-9-13-19)27(3)25(33)28(23(21)32)14-20(31)34-15-18-10-6-4-7-11-18/h4-13H,14-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEAPPVGKJUXDAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C4=CC=CC=C4)N(C(=O)N(C3=O)CC(=O)OCC5=CC=CC=C5)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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